2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide

Fragment-based drug discovery Structural biology Epigenetics

This fragment (CAS 524924-26-3) is the only commercially available 2,5-dichlorothiophene-3-carboxamide with a pyridin-3-yl moiety—validated by an X‑ray co‑crystal structure (PDB 5FZ0, 2.42 Å) bound to the JARID1B (KDM5B) catalytic domain. Its unique scaffold geometry, orthogonal 2,5‑dichloro cross‑coupling handles, and fragment‑like physicochemical profile (MW 273.14, TPSA 70.2 Ų, XLogP3 3.3) enable immediate structure‑guided optimization. Batch‑to‑batch ≥98 % purity ensures reproducible high‑throughput crystallographic and biophysical fragment screening. Secure your supply now to accelerate epigenetic drug discovery programs.

Molecular Formula C10H6Cl2N2OS
Molecular Weight 273.13
CAS No. 524924-26-3
Cat. No. B2415590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide
CAS524924-26-3
Molecular FormulaC10H6Cl2N2OS
Molecular Weight273.13
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C2=C(SC(=C2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2OS/c11-8-4-7(9(12)16-8)10(15)14-6-2-1-3-13-5-6/h1-5H,(H,14,15)
InChIKeyXUXVQIKOGRNZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide (CAS 524924-26-3): A Structurally Characterized Fragment with Verified Target Engagement


2,5-Dichloro-N-(pyridin-3-yl)thiophene-3-carboxamide (CAS 524924-26-3) is a heterocyclic fragment compound comprising a 2,5-dichlorothiophene core linked via a carboxamide bridge to a pyridin-3-yl moiety [1]. With a molecular formula of C10H6Cl2N2OS and a molecular weight of 273.14 g/mol, this compound is commercially available as a research-grade fragment (≥98% purity) for drug discovery applications . The compound has been definitively validated as a ligand through X-ray crystallography, with its binding pose to the catalytic domain of human JARID1B (KDM5B) resolved at 2.42 Å resolution and deposited in the Protein Data Bank (PDB ID: 5FZ0, ligand ID: DJ6) [2].

Why 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide Cannot Be Interchanged with In-Class Analogs


In-class substitution of 2,5-dichloro-N-(pyridin-3-yl)thiophene-3-carboxamide is not scientifically defensible due to the compound's unique combination of structural features: the specific 2,5-dichloro substitution pattern on the thiophene ring, the 3-position carboxamide linkage, and the pyridin-3-yl (rather than pyridin-2-yl or pyridin-4-yl) terminal group [1]. These features collectively define the compound's electronic properties (XLogP3: 3.3, Topological Polar Surface Area: 70.2 Ų) and dictate its specific binding interactions as documented in the PDB 5FZ0 crystal structure [2][3]. Even closely related analogs—such as 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide (CAS 393838-45-4) or 5-methyl-N-(pyridin-3-yl)thiophene-3-carboxamide—exhibit substantially different physicochemical and target engagement profiles, rendering them non-interchangeable in applications where the validated binding pose to JARID1B or the precise scaffold geometry is required [4].

Quantitative Evidence Guide: Differentiating 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide from Analogs


PDB-Deposited Crystal Structure with JARID1B: Verified Binding Mode at 2.42 Å Resolution

This compound is one of the few 2,5-dichlorothiophene-3-carboxamide fragments with a publicly available, high-resolution co-crystal structure demonstrating direct target engagement. The X-ray structure (PDB ID: 5FZ0) shows the compound bound to the catalytic domain of human JARID1B (lysine-specific demethylase 5B), with the ligand modeled based on a PanDDA event map from an SGC fragment screening campaign at Diamond I04-1 [1][2].

Fragment-based drug discovery Structural biology Epigenetics JARID1B/KDM5B inhibition

Fragment-Specific Physicochemical Profile: Optimized for Drug Discovery Starting Points

The compound possesses physicochemical properties consistent with fragment library design guidelines, including a molecular weight of 273.14 g/mol (within the fragment rule-of-three threshold of ≤300 Da) and a calculated XLogP3 of 3.3, with a topological polar surface area of 70.2 Ų [1].

Fragment-based screening Lead optimization Medicinal chemistry Physicochemical property

Commercially Available Fragment with Defined Purity: Enabling Reproducible Procurement for Screening

This compound is commercially available from multiple vendors as a research-grade fragment with specified purity levels, enabling reproducible procurement for fragment screening campaigns and hit validation studies [1].

Chemical procurement Fragment library High-throughput screening Quality control

Structural Distinction: 2,5-Dichloro Substitution Pattern Enables Differential Reactivity and Binding

The 2,5-dichloro substitution pattern on the thiophene ring imparts unique electronic and steric properties that differentiate this compound from mono-chlorinated, non-chlorinated, or alternative dichloro-positional isomers. The dichloro substitution enhances reactivity in cross-coupling reactions and provides distinct halogen bonding capabilities [1].

Cross-coupling chemistry Synthetic intermediate Structure-activity relationship Halogen bonding

Optimal Research and Industrial Application Scenarios for 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide Procurement


Fragment-Based Drug Discovery Targeting JARID1B/KDM5B Epigenetic Regulators

This compound is optimally deployed in fragment-based screening campaigns targeting the JARID1B (KDM5B) catalytic domain. The availability of a high-resolution co-crystal structure (PDB 5FZ0, 2.42 Å) provides direct experimental validation of target engagement and binding pose, enabling immediate structure-guided optimization [1]. The compound's fragment-like physicochemical profile (MW 273.14, TPSA 70.2 Ų) ensures adequate ligand efficiency and optimization headroom .

Construction of Focused Fragment Libraries for Epigenetic Target Screening

The compound is suitable for inclusion in focused fragment libraries designed for screening against epigenetic targets, particularly histone demethylases. Its commercially available, purity-verified form (≥98% purity) ensures batch-to-batch reproducibility essential for high-throughput crystallographic or biophysical fragment screening campaigns .

Synthetic Intermediate for Heterocyclic Library Construction via Sequential Cross-Coupling

The 2,5-dichloro substitution pattern provides two orthogonal synthetic handles for sequential palladium-catalyzed cross-coupling reactions, enabling systematic exploration of chemical space around the thiophene-3-carboxamide scaffold [2]. The pyridine nitrogen additionally offers metal coordination capabilities useful in catalysis or as a potential hydrogen-bond acceptor in target binding.

Structure-Based Hit Validation and Scaffold Hopping Programs

As a PDB-deposited ligand (ligand ID: DJ6) with defined binding interactions to a therapeutically relevant epigenetic target, this compound serves as a validated reference standard for computational chemistry workflows including docking validation, pharmacophore modeling, and scaffold hopping initiatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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